6-Oxa-2,9-diazaspiro[4.5]decan-8-one
Description
6-Oxa-2,9-diazaspiro[4.5]decan-8-one (CAS: 1778734-60-3) is a bicyclic spiro compound featuring a fused 6-membered oxazine ring and a 5-membered diketopiperazine-like structure. Its hydrochloride salt is commercially available with ≥97% purity, stored at 2–8°C, and transported under cold chain conditions . This compound serves as a key intermediate in pharmaceutical research, particularly in synthesizing sigma-2 receptor ligands and heterocyclic derivatives . Its spirocyclic framework enhances conformational rigidity, making it valuable for drug design targeting central nervous system (CNS) disorders and enzyme inhibition .
Properties
IUPAC Name |
6-oxa-2,9-diazaspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-3-11-7(5-9-6)1-2-8-4-7/h8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAZRBLBOGJDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CNC(=O)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
Condensation reactions are commonly used to form spiro compounds. These reactions involve the combination of two molecules with the loss of a small molecule, such as water or methanol, to form a new ring. For example, the reaction between a keto acid and an amine can lead to the formation of a spiro compound through intramolecular condensation.
Intramolecular Cyclizations
Intramolecular cyclizations are another effective method for synthesizing spiro compounds. These reactions involve the formation of a new ring within a single molecule, often facilitated by catalysts or specific reaction conditions. For instance, an intramolecular Michael addition can be used to form a spiro ring system.
Formulation and Solubilization
Once synthesized, the compound may need to be formulated for use in biological systems. This often involves dissolving the compound in a suitable solvent or mixture of solvents to enhance its solubility and bioavailability. For example, a common method involves using DMSO as a primary solvent, followed by the addition of other solvents like PEG300 and Tween 80 to create a clear solution suitable for in vivo studies.
Solvent Selection
| Solvent | Role in Formulation |
|---|---|
| DMSO | Primary solvent |
| PEG300 | Solubility enhancer |
| Tween 80 | Emulsifier |
| Water | Final diluent |
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2,9-diazaspiro[4.5]decan-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the spirocyclic structure.
Scientific Research Applications
6-Oxa-2,9-diazaspiro[4.5]decan-8-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Due to its potential biological activities, this compound is being investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 6-Oxa-2,9-diazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, derivatives of this compound have been shown to inhibit specific kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of 6-Oxa-2,9-diazaspiro[4.5]decan-8-one lies in its combination of oxygen and nitrogen atoms within a spiro[4.5] scaffold. Below is a detailed comparison with structurally or functionally related compounds:
1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8)
- Structure: Contains a 1,4-dioxane ring fused to a cyclohexanone, lacking nitrogen atoms.
- Synthesis : Synthesized via selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane under acidic conditions, achieving 80% yield with acetic acid catalysis .
- Applications: Widely used in synthesizing liquid crystals, insecticides, and fluorinated derivatives (e.g., (R)-2-Fluoro-1,4-dioxaspiro[4.5]decan-8-one, a chiral building block in organocatalysis) .
- Key Difference : The absence of nitrogen limits its utility in medicinal chemistry compared to this compound, which offers hydrogen-bonding sites for target interactions .
1-Azaspiro[4.5]decan-8-one Derivatives
- Example: 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride (CAS: 2177263-82-8)
- Structure : Features a single nitrogen atom in the azaspiro framework.
- Applications: Intermediate in FR901483 synthesis (a tricyclic immunosuppressant), leveraging aldol reactions for regioselective ring closure .
- Key Difference: The monocyclic nitrogen configuration contrasts with the dual nitrogen/oxygen heteroatoms in this compound, which may enhance binding affinity to receptors like sigma-2 .
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one Hydrochloride (CAS: 1609395-85-8)
- Structure : Methyl-substituted derivative of the parent compound.
- Applications : Likely used in SAR studies to evaluate steric effects on bioactivity.
8-Oxa-1,4-dithiaspiro[4.5]decan-8-one
- Structure : Contains sulfur atoms in place of nitrogen, forming a 1,4-dithiane ring.
- Synthesis : Prepared via BF3·OEt2-catalyzed reaction of tetrahydrofuran with ethanedithiol (89% yield) .
- Applications : Model for studying enzyme active sites (e.g., molybdopterin-containing enzymes) .
- Key Difference : Sulfur atoms confer distinct redox properties but reduce compatibility with biological targets compared to nitrogen-rich analogs .
Comparative Data Table
Research Findings and Industrial Relevance
- Synthetic Efficiency : 1,4-Dioxaspiro[4.5]decan-8-one outperforms this compound in yield (80% vs. variable yields) due to optimized acidic deketalization .
- Biological Activity : Nitrogen-rich spiro compounds (e.g., this compound) exhibit higher selectivity for sigma-2 receptors, critical in cancer and neuropathic pain research .
- Market Availability : this compound hydrochloride is supplied globally by Starview International, ChemEZ, and others, reflecting its demand in drug discovery .
Q & A
Q. What are the key synthetic routes and reaction conditions for 6-Oxa-2,9-diazaspiro[4.5]decan-8-one?
The synthesis typically involves multi-step protocols to construct the spirocyclic core. Key steps include cyclization reactions and functionalization of nitrogen/oxygen atoms. Reaction temperatures range from -10°C to 100°C , with 10–50°C often preferred to balance yield and side-reaction suppression. Solvent systems like tetrahydrofuran (THF) or aqueous media are used, depending on the reaction stage. Optimization of base selection (e.g., NaOH) and stoichiometry is critical for intermediates .
Q. How should this compound be stored and handled to ensure stability?
The compound requires 2–8°C storage in airtight containers to prevent degradation. During transport, ice packs are recommended to maintain low temperatures. Handling precautions include using gloves, goggles, and fume hoods due to potential irritant properties of hydrochloride salts. Avoid dust formation to minimize respiratory exposure .
Q. How does the spirocyclic structure influence its chemical reactivity?
The bicyclic framework (oxa- and diaza-rings fused at a single atom) imposes steric constraints, directing regioselectivity in reactions. The oxygen atom enhances electrophilicity at adjacent positions, while nitrogen atoms participate in hydrogen bonding or coordination, impacting solubility and biological interactions. This structure also stabilizes transition states in ring-opening/functionalization reactions .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest interactions with enzymes and receptors, potentially modulating antimicrobial or anticancer pathways. For example, its spirocyclic analogs exhibit activity in enzyme inhibition assays (e.g., kinase targets). However, specific mechanisms remain under investigation, requiring further in vitro and in vivo validation .
Advanced Questions
Q. How can reaction yields be optimized during spirocyclic core formation?
Yield optimization involves:
- Temperature gradients : Slow warming from 0°C to RT during cyclization reduces byproducts.
- Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate ring closure. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates high-purity products. Monitor reaction progress with LC-MS to identify bottlenecks .
Q. What structure-activity relationships (SAR) are observed in diazaspiro analogs?
SAR studies reveal:
- Substituent effects : Methyl groups at nitrogen enhance metabolic stability but reduce solubility.
- Ring size : Larger central rings (e.g., 6,9-diazaspiro[4.5]decane) improve target affinity but increase synthetic complexity.
- Stereochemistry : Chiral centers (e.g., 6-methyl derivatives) influence enantioselective binding to biological targets. Cross-comparison with analogs like 1-Oxa-3,8-diazaspiro[4.5]decan-2-one highlights the importance of oxygen placement for hydrogen-bonding interactions .
Q. What mechanistic insights exist for its interaction with biological targets?
Proposed mechanisms include:
- Enzyme inhibition : The spirocyclic core mimics transition states in kinase or protease active sites, acting as a competitive inhibitor.
- Receptor modulation : Nitrogen atoms coordinate with metal ions (e.g., Mg²⁺) in receptor binding pockets, altering conformational dynamics. Computational docking and mutagenesis studies are needed to validate these hypotheses .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms spirocyclic connectivity and stereochemistry.
- HRMS : Validates molecular formula and detects trace impurities.
- X-ray crystallography : Resolves absolute configuration and packing interactions.
- HPLC-PDA : Assesses purity (>97% by area normalization) and stability under stress conditions .
Q. How can conflicting data on biological activity be resolved?
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound degradation : Verify stability in assay buffers via LC-MS.
- Cell line differences : Use isogenic models to isolate target effects. Meta-analyses of published data and independent replication in controlled settings are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
